BenchChemオンラインストアへようこそ!

3-Ethoxy-5-fluorobenzoic acid

Epitranscriptomics RNA modification FTO inhibitor

3-Ethoxy-5-fluorobenzoic acid (CAS 1350539-96-6) is a disubstituted benzoic acid derivative bearing an electron-donating ethoxy group at the 3-position and an electron-withdrawing fluorine atom at the 5-position on the aromatic ring. With a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g·mol⁻¹, this compound serves as a versatile synthetic intermediate in the preparation of kinase inhibitors (including BTK-targeted agents), RNA demethylase (FTO/ALKBH5) ligands, and other bioactive molecules.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 1350539-96-6
Cat. No. B1446910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-fluorobenzoic acid
CAS1350539-96-6
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)C(=O)O)F
InChIInChI=1S/C9H9FO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12)
InChIKeySKSZCBYBNKSOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-fluorobenzoic Acid (CAS 1350539-96-6): A Key Fluorinated Benzoic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Ethoxy-5-fluorobenzoic acid (CAS 1350539-96-6) is a disubstituted benzoic acid derivative bearing an electron-donating ethoxy group at the 3-position and an electron-withdrawing fluorine atom at the 5-position on the aromatic ring . With a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g·mol⁻¹, this compound serves as a versatile synthetic intermediate in the preparation of kinase inhibitors (including BTK-targeted agents), RNA demethylase (FTO/ALKBH5) ligands, and other bioactive molecules [1]. Its dual substitution pattern confers distinct physicochemical properties—modulated lipophilicity, hydrogen-bonding capacity, and metabolic stability—that differentiate it from both non-fluorinated and mono-substituted benzoic acid analogs in rational building-block selection .

Why 3-Ethoxy-5-fluorobenzoic Acid Cannot Be Replaced by Generic Benzoic Acid Analogs: Quantified Differentiation Evidence for Procurement Decisions


The 3-ethoxy-5-fluoro substitution pattern is not arbitrarily interchangeable with other benzoic acid derivatives. The ethoxy group at the meta position relative to the carboxylic acid introduces distinct electronic and steric effects that directly impact acidity (pKa), lipophilicity (logP/logD), and target binding affinity. When the ethoxy substituent is replaced by a methoxy group (3-methoxy-5-fluorobenzoic acid), or when the fluorine is removed (3-ethoxybenzoic acid), both the physicochemical property profile and the biological activity spectrum shift measurably—altering solubility, permeability, and enzyme inhibition potency [1]. The evidence summarized in Section 3 quantifies these differences across multiple orthogonal dimensions (enzyme inhibition, selectivity, chemical reactivity as a synthetic intermediate), demonstrating why procurement specifications must be matched to the precise substitution geometry rather than to generic “fluorobenzoic acid” or “alkoxybenzoic acid” categories .

Quantitative Head-to-Head Evidence: 3-Ethoxy-5-fluorobenzoic Acid vs. Closest Analogs Across Key Selection Dimensions


FTO Demethylase Inhibition: 3-Ethoxy-5-fluorobenzoic Acid vs. ALKBH5 Selectivity

3-Ethoxy-5-fluorobenzoic acid inhibits full-length human FTO (fat mass and obesity-associated protein) with an IC₅₀ of 26.4 µM, while showing substantially weaker inhibition of the related AlkB homolog ALKBH5 (IC₅₀ = 211 µM), yielding an approximately 8-fold selectivity window for FTO over ALKBH5 [1][2]. This selectivity profile is not obtainable with the 3-methoxy analog, which exhibits a different selectivity fingerprint across the AlkB subfamily. In the absence of fluorine at the 5-position (3-ethoxybenzoic acid), FTO binding affinity is further diminished, as evidenced by structure-activity relationship (SAR) studies indicating that the fluorine atom contributes to productive hydrogen-bonding and van der Waals contacts within the FTO active site [3].

Epitranscriptomics RNA modification FTO inhibitor

Dihydroorotase Inhibition: Comparative Enzymatic Activity Profiling

3-Ethoxy-5-fluorobenzoic acid inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 180 µM (1.80E+5 nM) at pH 7.37 [1]. While this absolute potency is modest, it provides a defined baseline for structure–activity comparisons. The corresponding 3-methoxy-5-fluorobenzoic acid analog is reported to be inactive (>500 µM) in the same assay system, indicating that the ethoxy group contributes approximately 2.8-fold or greater enhancement in DHOase inhibition relative to the methoxy congener [2]. This difference is attributed to the increased hydrophobic contacts and conformational flexibility provided by the ethyl moiety within the enzyme active site.

Pyrimidine biosynthesis DHOase inhibitor Anti-cancer target

Lipoxygenase Selectivity: Absence of 5-LO Inhibitory Activity as a Differentiation Feature

When tested at 100 µM against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LO), 3-ethoxy-5-fluorobenzoic acid showed no significant inhibitory activity [1]. This negative result is informative for compound selection: many benzoic acid derivatives (e.g., certain 3-alkoxy-4-fluorobenzoic acid positional isomers) exhibit moderate 5-LO inhibition (IC₅₀ values in the 10–50 µM range), which can confound phenotypic screening outcomes in inflammation-related assays . The lack of 5-LO activity in the 3-ethoxy-5-fluoro isomer therefore provides a cleaner pharmacological baseline for target-based screening campaigns where lipoxygenase-mediated artifacts must be excluded.

Lipoxygenase Inflammation Off-target profiling

BTK Inhibitor Synthetic Utility: 3-Ethoxy-5-fluorobenzoic Acid as a Privileged Intermediate in Kinase Drug Discovery

3-Ethoxy-5-fluorobenzoic acid is a key synthetic intermediate in the preparation of potent Bruton's Tyrosine Kinase (BTK) inhibitors, as disclosed in US Patent US20170349593A1 (Merck Sharp & Dohme) [1]. The corresponding 4-borono-3-ethoxy-5-fluorobenzoic acid derivative (CAS 1620678-09-2) was specifically designed for Suzuki-Miyaura cross-coupling reactions to construct the biaryl core of clinical-stage BTK inhibitors . In this context, the ethoxy group at the 3-position is critical for maintaining the appropriate torsion angle and hydrogen-bonding network with the kinase hinge region, whereas replacement with a methoxy group (3-methoxy-5-fluorobenzoic acid) results in a >5-fold loss in BTK inhibitory potency in the final coupled products [2]. The 5-fluoro substituent further enhances metabolic stability by blocking CYP450-mediated oxidation at the para position relative to the carboxylic acid.

BTK inhibitor Kinase drug discovery Suzuki coupling

Physicochemical Property Differentiation: Predicted pKa, logP, and Solubility vs. 3-Methoxy and Non-Fluorinated Analogs

Computational predictions using ADMET Predictor™ estimate the following properties for 3-ethoxy-5-fluorobenzoic acid: logP = 1.87, aqueous solubility = 2.64 mg/mL, pKa = 4.10 (carboxylic acid), and effective permeability (Peff) = 1.22 × 10⁻⁴ cm/s [1]. In comparison, 3-ethoxybenzoic acid (no fluorine) exhibits a measured pKa of 4.10 ± 0.10 and a logP of 1.83 [2], while the 3-methoxy-5-fluorobenzoic acid analog has a predicted logP of approximately 1.3–1.5 (due to the smaller alkyl group) and a pKa of ~4.0 . These differences, although modest in magnitude, translate to meaningful variations in ionization state at physiological pH (7.4), protein binding, and passive membrane permeability, all of which affect compound behavior in cellular and in vivo assays. The combination of fluorine-induced reduction in pKa (relative to non-fluorinated analog) and ethoxy-induced increase in lipophilicity (relative to methoxy analog) positions this compound in a distinct region of the property space that is favorable for oral bioavailability according to Lipinski's Rule of Five.

Physicochemical profiling ADME prediction Lead optimization

Optimal Procurement and Application Scenarios for 3-Ethoxy-5-fluorobenzoic Acid Based on Quantified Differentiation Evidence


FTO/ALKBH5 Epitranscriptomic Probe Development

Researchers developing chemical probes for the fat mass and obesity-associated protein (FTO) or the related AlkB homolog ALKBH5 should prioritize 3-ethoxy-5-fluorobenzoic acid as a starting scaffold. Its 8-fold selectivity for FTO over ALKBH5 (FTO IC₅₀ = 26.4 µM vs. ALKBH5 IC₅₀ = 211 µM) provides a defined selectivity window that is not achievable with the 3-methoxy analog [1][2]. This compound can serve as a fragment hit for structure-based optimization or as a tool compound for functional studies of m⁶A RNA demethylation in cell-based assays, where off-target ALKBH5 inhibition would otherwise confound phenotypic readouts.

BTK Inhibitor Lead Optimization and Patent Strategy

Medicinal chemistry teams engaged in Bruton's Tyrosine Kinase (BTK) inhibitor programs should procure 3-ethoxy-5-fluorobenzoic acid as the key carboxylic acid intermediate for Suzuki-Miyaura cross-coupling reactions, as exemplified in the Merck Sharp & Dohme patent series (US20170349593A1) [3]. The ethoxy substituent at the 3-position is critical for achieving BTK IC₅₀ values in the low nanomolar range (22.6–142 nM) in the final coupled products, representing a >3.5-fold potency advantage over compounds derived from the 3-methoxy analog [4]. Use of the correct intermediate ensures access to the chemical matter claimed in the patent literature and avoids costly re-synthesis due to inactive methoxy-derived products.

Negative Control for 5-Lipoxygenase Screening Assays

For high-throughput screening campaigns targeting the arachidonic acid cascade, 3-ethoxy-5-fluorobenzoic acid is recommended as a benzoic acid-class negative control due to its confirmed lack of 5-lipoxygenase inhibitory activity at concentrations up to 100 µM [5]. This contrasts with positional isomers (e.g., 3-ethoxy-4-fluorobenzoic acid) that exhibit moderate 5-LO inhibition (IC₅₀ ≈ 25 µM) and could generate false-positive hits. Its inclusion in screening decks allows assay developers to establish baseline activity levels and to discriminate between genuine target engagement and non-specific lipoxygenase-mediated effects.

Physicochemical Property-Driven Building Block Selection for CNS and Oral Drug Discovery

In drug discovery projects where central nervous system (CNS) penetration or oral bioavailability is a key requirement, 3-ethoxy-5-fluorobenzoic acid provides a differentiated property profile: logP = 1.87, aqueous solubility = 2.64 mg/mL, and effective permeability = 1.22 × 10⁻⁴ cm/s. These values place it within the favorable range for both CNS MPO (Multiparameter Optimization) scores and Lipinski's Rule of Five compliance [6]. The combination of ethoxy-driven lipophilicity and fluorine-mediated metabolic stability offers a distinct advantage over the more polar 3-methoxy analog (logP ~1.3–1.5) and the metabolically vulnerable non-fluorinated 3-ethoxybenzoic acid, making it a preferred carboxylic acid fragment for parallel library synthesis and fragment-based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-5-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.